3-(4-Diphenylamino-phenyl)-1-phenyl-propenone
Overview
Description
3-(4-Diphenylamino-phenyl)-1-phenyl-propenone, also known as DAPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as cancer research, drug discovery, and neuroscience. DAPPA is a small molecule that belongs to the class of propenones and has a unique chemical structure that makes it an ideal candidate for various research studies.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
A novel series of pyrazole chalcones, including compounds structurally related to 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone, demonstrated significant antimicrobial and antioxidant activities. These compounds were synthesized through a Claisen-Schmidt condensation process and evaluated for their effectiveness against various pathogenic bacteria and fungi. Their anti-inflammatory properties, as indicated by TNF-alpha and IL-6 inhibitory assays, were also notable. This research indicates the potential of such compounds in the development of new antimicrobial and antioxidant agents (Bandgar et al., 2009).
Structural and Spectral Analysis
Another study focused on the synthesis and antimicrobial evaluation of similar compounds, emphasizing the structural and spectral properties. The antimicrobial activities of these synthesized 1,3-diphenyl-2-propenone compounds were assessed, indicating their potential utility in developing new antimicrobial agents (Balamurugan et al., 2016).
DNA Binding and Urease Inhibition
Research on chalcones similar to 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone also includes studies on DNA binding and urease inhibition. Two new chalcones were synthesized and tested for their interaction with Salmon sperm DNA (SS-DNA), demonstrating strong binding through intercalation mode. Their urease inhibition and antioxidant potential were experimentally evaluated and supported by molecular docking studies, showcasing their relevance in drug discovery (Rasool et al., 2021).
Solvatochromic Properties
The solvatochromic properties of anions derived from 2,4-dinitrophenylhydrazones of 1,3-diphenylpropenone and related compounds were investigated. This study provides insights into the theoretical calculations of their internal charge-transfer transitions, contributing to the understanding of solvatochromism in similar molecular structures (Millán et al., 2008).
Disperse Dye Synthesis
Further research includes the synthesis and characterization of disperse dyes based on enaminones related to 3-(4-Diphenylamino-phenyl)-1-phenyl-propenone. These studies focused on the properties of dyes in the solid state and their potential applications in various industrial sectors (Elapasery et al., 2020).
properties
IUPAC Name |
(E)-1-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO/c29-27(23-10-4-1-5-11-23)21-18-22-16-19-26(20-17-22)28(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-21H/b21-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHFXWSEIGJYKW-DYTRJAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Diphenylamino-phenyl)-1-phenyl-propenone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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